molecular formula C6H3ClN2 B566244 5-Chloro-2-ethynylpyrimidine CAS No. 1196156-95-2

5-Chloro-2-ethynylpyrimidine

Cat. No.: B566244
CAS No.: 1196156-95-2
M. Wt: 138.554
InChI Key: LTPMEHQKKDZOOH-UHFFFAOYSA-N
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Description

Scientific Research Applications

5-Chloro-2-ethynylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

5-Chloro-2-ethynylpyrimidine is classified as an acute toxin (oral) and is non-combustible . It has the signal word “Danger” and the hazard statements H301 . Precautionary measures include avoiding ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethynylpyrimidine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 5-chloropyrimidine.

    Ethynylation: The ethynyl group is introduced at the 2-position of the pyrimidine ring through a Sonogashira coupling reaction. This reaction involves the use of a palladium catalyst, copper iodide as a co-catalyst, and an ethynylating agent such as trimethylsilylacetylene.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethynylpyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethynylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The chlorine atom can also participate in interactions with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-ethynylpyrimidine is unique due to the presence of both the chlorine atom and the ethynyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

5-chloro-2-ethynylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2/c1-2-6-8-3-5(7)4-9-6/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTPMEHQKKDZOOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NC=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856247
Record name 5-Chloro-2-ethynylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196156-95-2
Record name 5-Chloro-2-ethynylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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